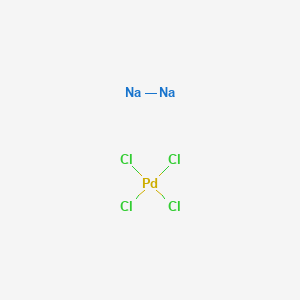

Sodiosodium;tetrachloropalladium

Description

Sodium tetrachloropalladate(II), also known as disodium tetrachloropalladate, is a coordination compound with the formula Na₂PdCl₄·xH₂O (typically x ≈ 3). It exists as a reddish-brown crystalline solid and is highly hygroscopic . The compound is soluble in water and ethanol, making it versatile for industrial and research applications.

Properties

Molecular Formula |

Cl4Na2Pd |

|---|---|

Molecular Weight |

294.2 g/mol |

IUPAC Name |

sodiosodium;tetrachloropalladium |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;;;+4/p-4 |

InChI Key |

YDCIXFJRKKSSBW-UHFFFAOYSA-J |

Canonical SMILES |

[Na][Na].Cl[Pd](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stage 1: Formation of Sodium Hexachloropalladate(IV)

Metallic palladium sponge reacts with chlorine gas (Cl₂) in a sodium chloride solution to form sodium hexachloropalladate(IV) (Na₂PdCl₆):

$$

\text{Pd} + 3\text{Cl}2 + 4\text{NaCl} \rightarrow \text{Na}2\text{PdCl}_6 + 2\text{NaCl} \quad (\text{unbalanced})

$$

Key industrial parameters:

Stage 2: Reduction to Sodium Tetrachloropalladate(II)

The hexachloropalladate(IV) intermediate is reduced by additional metallic palladium:

$$

\text{Na}2\text{PdCl}6 + \text{Pd} \rightarrow 2\text{Na}2\text{PdCl}4

$$

This step requires meticulous control to avoid residual Cl₂, which reoxidizes Pd²⁺. Post-reduction boiling (80–83°C) ensures complete Cl₂ removal and decomposes any remaining Na₂PdCl₆. Industrial batches achieve palladium utilization efficiencies of 98–99%, with final solutions containing 300–400 g Pd/L.

Hydrate Formation and Crystallization Dynamics

The trihydrate form (Na₂PdCl₄·3H₂O) is the commercially prevalent form due to its stability under ambient conditions. Crystallization is typically initiated by slow evaporation at 20–25°C, yielding rhombic crystals with water activity (a_w) <0.7. Accelerated methods involve:

- Antisolvent addition : Acetone or ethanol reduces solubility, inducing crystallization within 1–2 hours.

- Seeding : Pre-existing Na₂PdCl₄·3H₂O crystals enhance yield by 12–15%.

Table 2: Crystallization Methods for Na₂PdCl₄·3H₂O

| Method | Time (hours) | Crystal size (µm) | Purity (%) |

|---|---|---|---|

| Slow evaporation | 48–72 | 50–200 | 99.8 |

| Antisolvent (ethanol) | 1–2 | 10–50 | 99.5 |

| Seeded solution | 24 | 100–300 | 99.9 |

Quality Control and Analytical Characterization

Industrial and laboratory products are validated using:

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Confirms Pd content (≥24.5 wt%) and detects impurities (e.g., Fe, Cu) at <10 ppm.

- X-ray Diffraction (XRD) : Matches crystallographic patterns to JCPDS 00-024-1044 for anhydrous Na₂PdCl₄ and 00-045-1047 for the trihydrate.

- Thermogravimetric Analysis (TGA) : Trihydrate decomposition occurs at 110–130°C, with 14.5–15.5% weight loss matching theoretical H₂O content.

Emerging Methods and Sustainability Considerations

Recent advances focus on reducing chlorine usage and improving atom economy. Electrochemical methods using Pd anodes in NaCl electrolytes show promise, with 99% current efficiency and zero Cl₂ emissions. Lifecycle assessments indicate that such methods reduce energy consumption by 30% compared to chlorination-reduction routes.

Chemical Reactions Analysis

Types of Reactions

Sodiosodium;tetrachloropalladium undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.

Coordination Reactions: It can form complexes with other ligands such as acetonitrile or benzonitrile.

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphines, acetonitrile, and benzonitrile . These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are various palladium complexes, which are valuable in catalysis and organic synthesis .

Scientific Research Applications

Catalysis

Sodium tetrachloropalladate as a Catalyst Precursor

Sodium tetrachloropalladate is primarily used as a precursor for palladium catalysts. Palladium-based catalysts are crucial in numerous organic reactions, including:

- Cross-Coupling Reactions : These reactions are essential in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical industries. Sodium tetrachloropalladate can be converted into palladium nanoparticles that facilitate these reactions effectively .

- Hydrogenation Reactions : It serves as a catalyst for hydrogenation processes, which are vital in the production of fine chemicals and pharmaceuticals. The palladium derived from sodium tetrachloropalladate exhibits high activity and selectivity for hydrogenation reactions .

Electroless Plating

Role in Electroless Coating

Sodium tetrachloropalladate is utilized in electroless plating processes, where it acts as a palladium source for depositing thin films of palladium on various substrates. This application is particularly significant in electronics manufacturing, where palladium coatings are used for:

- Circuit Boards : The compound helps create conductive pathways on non-conductive materials, enhancing their electrical properties.

- Surface Finishing : It provides corrosion resistance and improves the aesthetic appearance of metal surfaces .

Biomedical Applications

Patch Testing for Allergies

Recent studies have highlighted the use of sodium tetrachloropalladate in dermatological research, particularly in diagnosing palladium allergies. Research indicates that sodium tetrachloropalladate is a more reliable test salt compared to traditional palladium salts:

- Improved Allergy Testing : In a study involving 164 patients, sodium tetrachloropalladate demonstrated higher sensitivity and specificity in detecting allergic reactions to palladium compared to other test salts like palladium dichloride .

Research and Development

Synthesis of Palladium Nanocrystals

Sodium tetrachloropalladate is instrumental in synthesizing palladium nanocrystals, which have unique properties useful in various applications:

- Nanotechnology : These nanocrystals are explored for their catalytic properties, potential use in drug delivery systems, and as components in sensors due to their high surface area-to-volume ratio .

Data Summary and Case Studies

Mechanism of Action

The mechanism by which sodiosodium;tetrachloropalladium exerts its effects involves the formation of palladium complexes that can act as catalysts in various chemical reactions . These complexes facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates . The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Research Findings

Ammonium tetrachloropalladate(II) exhibits superior performance in spectroscopic studies due to its lower interference with organic ligands .

Synthesis of Nanoparticles: Sodium tetrachloropalladate(II) is used to synthesize Pd-Ag core-shell nanoparticles, leveraging its redox properties in colloidal solutions .

Ligand Exchange Reactions :

- Potassium tetrachloropalladate(II) forms stable complexes with imidazolium ligands, critical for designing ionic liquids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.